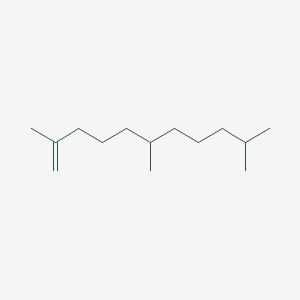
1-Undecene, 2,6,10-trimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecene, 2,6,10-trimethyl is an organic compound with the molecular formula C14H28. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its systematic name, 2,6,10-trimethyl-1-undecene . It is a colorless liquid with a boiling point of approximately 240.3°C and a density of around 0.8 g/cm³ .
Métodos De Preparación
1-Undecene, 2,6,10-trimethyl can be synthesized through various methods. One common synthetic route involves the alkylation of isobutylene with a suitable alkyl halide, followed by dehydrohalogenation to form the desired alkene . Industrial production methods often involve the use of catalysts to facilitate the reaction and improve yield. For example, the use of zeolite catalysts in the alkylation step can enhance the efficiency of the process .
Análisis De Reacciones Químicas
1-Undecene, 2,6,10-trimethyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens, resulting in the formation of dihalides.
Aplicaciones Científicas De Investigación
1-Undecene, 2,6,10-trimethyl has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-undecene, 2,6,10-trimethyl involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . The compound’s reactivity with oxidizing agents and its ability to undergo electrophilic addition reactions also play a role in its chemical behavior .
Comparación Con Compuestos Similares
1-Undecene, 2,6,10-trimethyl can be compared with other similar alkenes, such as:
1-Decene: A shorter chain alkene with similar reactivity but different physical properties.
1-Dodecene: A longer chain alkene with slightly higher boiling point and different industrial applications.
2,4,4-Trimethyl-1-pentene: Another branched alkene with different reactivity due to its structure.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in various fields of research and industry.
Propiedades
Número CAS |
32765-42-7 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
2,6,10-trimethylundec-1-ene |
InChI |
InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h13-14H,1,6-11H2,2-5H3 |
Clave InChI |
UGLLTXQVKUBCQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)

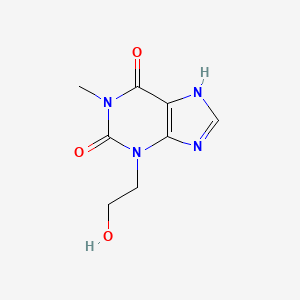

![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
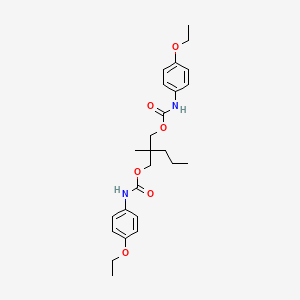
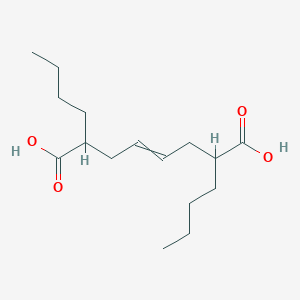
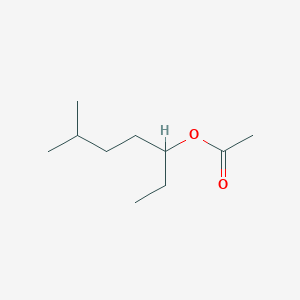
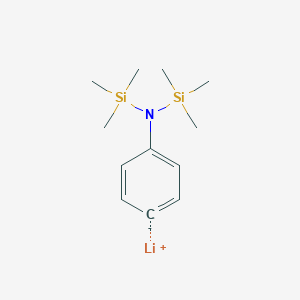
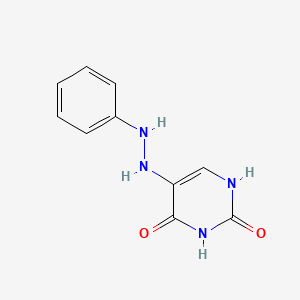
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
